5-benzyl-N-[(4-methylphenyl)methyl]-3-oxo-2-phenyl-2H,3H,5H-pyrazolo[4,3-c]pyridine-7-carboxamide
Description
This compound belongs to the pyrazolo[4,3-c]pyridine carboxamide family, characterized by a fused bicyclic core with a pyrazole ring and a pyridine moiety. The structure features a benzyl group at position 5, a phenyl group at position 2, and a 4-methylbenzyl-substituted carboxamide at position 5. The 4-methylbenzyl group may enhance lipophilicity and influence binding affinity compared to other substituents, while the benzyl and phenyl groups contribute to steric and electronic properties .
Properties
IUPAC Name |
5-benzyl-N-[(4-methylphenyl)methyl]-3-oxo-2-phenylpyrazolo[4,3-c]pyridine-7-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H24N4O2/c1-20-12-14-21(15-13-20)16-29-27(33)24-18-31(17-22-8-4-2-5-9-22)19-25-26(24)30-32(28(25)34)23-10-6-3-7-11-23/h2-15,18-19H,16-17H2,1H3,(H,29,33) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YMVQMMXVVYQTBQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)CNC(=O)C2=CN(C=C3C2=NN(C3=O)C4=CC=CC=C4)CC5=CC=CC=C5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H24N4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
448.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-benzyl-N-[(4-methylphenyl)methyl]-3-oxo-2-phenyl-2H,3H,5H-pyrazolo[4,3-c]pyridine-7-carboxamide typically involves multiple steps, starting from readily available precursors. One common method involves the condensation of a benzylamine derivative with a pyrazolopyridine intermediate under controlled conditions. The reaction is often carried out in the presence of a base, such as sodium hydride, and a solvent like dimethylformamide (DMF) to facilitate the reaction .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired product with high purity .
Chemical Reactions Analysis
Types of Reactions
5-benzyl-N-[(4-methylphenyl)methyl]-3-oxo-2-phenyl-2H,3H,5H-pyrazolo[4,3-c]pyridine-7-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be performed using agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at specific positions on the aromatic rings.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in DMF for nucleophilic substitution.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines .
Scientific Research Applications
5-benzyl-N-[(4-methylphenyl)methyl]-3-oxo-2-phenyl-2H,3H,5H-pyrazolo[4,3-c]pyridine-7-carboxamide has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as a therapeutic agent due to its unique structure and biological activity.
Material Science: The compound’s properties make it suitable for use in the development of advanced materials.
Biological Research: It is used in studies to understand its interactions with biological molecules and pathways.
Mechanism of Action
The mechanism of action of 5-benzyl-N-[(4-methylphenyl)methyl]-3-oxo-2-phenyl-2H,3H,5H-pyrazolo[4,3-c]pyridine-7-carboxamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Variations and Substituent Effects
Key structural analogs differ in substituents at positions 5, 7, and 2, which significantly impact physicochemical and pharmacological properties. Below is a comparative analysis:
Physicochemical Properties
- Lipophilicity : Fluorinated analogs (e.g., 4-fluorophenyl derivatives) exhibit higher logP values due to fluorine’s electronegativity and reduced hydrogen bonding capacity .
- Solubility : Methoxyethyl (e.g., 923233-41-4) and butyl groups (e.g., N-butyl analog) improve solubility in organic solvents, whereas dichlorophenyl substituents (e.g., 921877-31-8) may decrease aqueous solubility .
Biological Activity
5-benzyl-N-[(4-methylphenyl)methyl]-3-oxo-2-phenyl-2H,3H,5H-pyrazolo[4,3-c]pyridine-7-carboxamide (CAS Number: 923674-57-1) is a synthetic compound that belongs to the class of pyrazolopyridines. This compound has garnered attention due to its potential biological activities, particularly in the areas of cancer therapy and enzyme inhibition. This article explores the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant research findings.
Chemical Structure and Properties
The molecular formula of 5-benzyl-N-[(4-methylphenyl)methyl]-3-oxo-2-phenyl-2H,3H,5H-pyrazolo[4,3-c]pyridine-7-carboxamide is with a molecular weight of approximately 448.526 g/mol. The structure includes a pyrazolo[4,3-c]pyridine core, which is significant for its biological activities.
| Property | Value |
|---|---|
| Molecular Formula | C28H24N4O2 |
| Molecular Weight | 448.526 g/mol |
| CAS Number | 923674-57-1 |
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets in cells. It has been suggested that it may act as an inhibitor of certain enzymes involved in cancer progression and inflammation. The exact mechanisms include:
- Inhibition of Enzymatic Activity : The compound may inhibit poly(ADP-ribose) polymerase (PARP), which plays a crucial role in DNA repair mechanisms. By inhibiting PARP, the compound can enhance the sensitivity of cancer cells to chemotherapeutic agents and radiation therapy.
- Modulation of Signaling Pathways : It may interfere with various signaling pathways involved in cell proliferation and survival.
Antitumor Activity
Research has highlighted the potential antitumor effects of 5-benzyl-N-[(4-methylphenyl)methyl]-3-oxo-2-phenyl-2H,3H,5H-pyrazolo[4,3-c]pyridine-7-carboxamide. In vitro studies have demonstrated that this compound can inhibit the growth of various cancer cell lines by inducing apoptosis and inhibiting cell cycle progression.
- In vitro Studies : In studies using glioblastoma cell lines, the compound showed enhanced radiosensitivity when combined with radiation therapy. This suggests that it could be used to improve the efficacy of existing cancer treatments by making tumor cells more susceptible to damage from radiation.
- In vivo Studies : Animal models have been employed to assess the efficacy of this compound in reducing tumor size and improving survival rates when used alongside conventional therapies such as temozolomide.
Case Studies
Several case studies have documented the effects of this compound:
- Study on Glioblastoma : A study indicated that treatment with the compound led to a significant reduction in tumor growth in mice models when combined with radiation therapy, showcasing its potential as a radiosensitizer .
- Combination Therapy : In combination with other chemotherapeutic agents, this compound has been shown to enhance therapeutic outcomes in preclinical models by inhibiting DNA repair mechanisms that allow cancer cells to survive treatment .
Summary of Research Findings
The following table summarizes key findings from various studies on the biological activity of 5-benzyl-N-[(4-methylphenyl)methyl]-3-oxo-2-phenyl-2H,3H,5H-pyrazolo[4,3-c]pyridine-7-carboxamide:
| Study Type | Findings |
|---|---|
| In vitro | Induces apoptosis in cancer cells; enhances radiosensitivity |
| In vivo | Reduces tumor size in animal models; improves survival rates when combined with radiation |
| Mechanism | Inhibits PARP activity; interferes with DNA repair mechanisms |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
